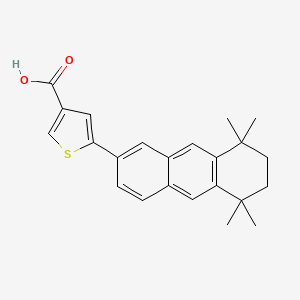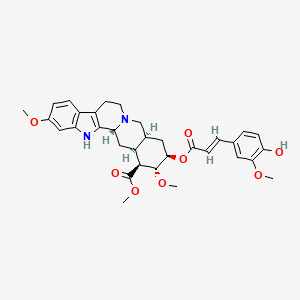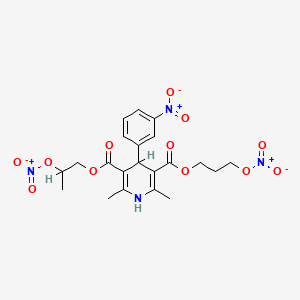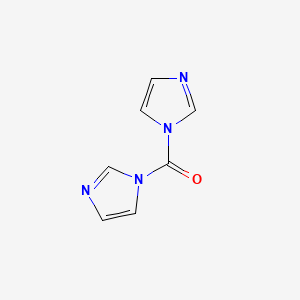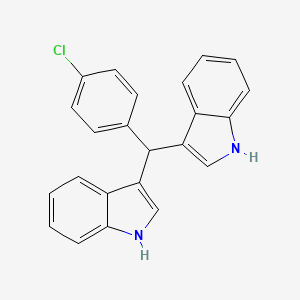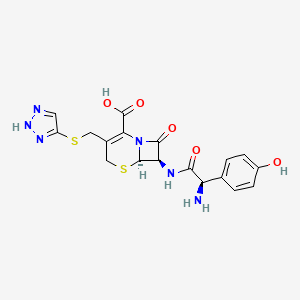
Cefatrizin
Übersicht
Beschreibung
Cefatrizine is a broad-spectrum, semisynthetic, first-generation cephalosporin antibiotic. It is known for its antibacterial activity and is used to treat various bacterial infections. Cefatrizine binds to and inactivates penicillin-binding proteins located on the inner membrane of the bacterial cell wall, which are essential for bacterial cell wall synthesis and maintenance .
Wissenschaftliche Forschungsanwendungen
Cefatrizin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung in der Untersuchung von Cephalosporin-Antibiotika verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf die Synthese der bakteriellen Zellwand und Resistenzmechanismen.
Medizin: Wird zur Behandlung bakterieller Infektionen eingesetzt, insbesondere solcher, die durch grampositive Kokken und bestimmte gramnegative Bakterien verursacht werden.
Industrie: Wird bei der Entwicklung neuer antibakterieller Wirkstoffe und bei der Untersuchung von Arzneimittelresistenz eingesetzt
5. Wirkmechanismus
This compound übt seine antibakterielle Wirkung aus, indem es an Penicillin-bindende Proteine bindet, die sich in der inneren Membran der bakteriellen Zellwand befinden, und diese inaktiviert. Diese Proteine sind an den letzten Schritten der Assemblierung der bakteriellen Zellwand und an der Umgestaltung der Zellwand während des Wachstums und der Teilung beteiligt. Durch die Hemmung dieser Proteine stört this compound die Synthese und den Erhalt der bakteriellen Zellwand, was zur Lyse und zum Tod der Zelle führt .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Cefatrizine is a broad-spectrum, semisynthetic, first-generation cephalosporin with antibacterial activity . Its primary targets are the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs play a crucial role in the final stage of the synthesis of peptidoglycan, a critical component of the bacterial cell wall .
Mode of Action
Cefatrizine acts by binding to and inactivating the PBPs . This inhibits the final cross-linking stage of peptidoglycan production, thus inhibiting bacterial cell wall synthesis . The disruption of the cell wall structure leads to osmotic instability and eventually, bacterial cell death .
Biochemical Pathways
It is known that the drug interferes with the synthesis of the bacterial cell wall, which is a crucial process for bacterial survival . This interference leads to the weakening of the cell wall and eventually, bacterial cell lysis .
Pharmacokinetics
Like other cephalosporins, it is expected to be primarily eliminated by the kidneys
Result of Action
The primary result of Cefatrizine’s action is the death of the bacterial cells due to the disruption of their cell wall synthesis . This leads to the effective treatment of bacterial infections. It has also been found to be an inhibitor of eukaryotic elongation factor-2 kinase (eef2k), which is known to regulate apoptosis, autophagy, and er stress in many types of human cancers .
Action Environment
Environmental factors can influence the action of Cefatrizine. For instance, the presence of dissolved organic matter and dissolved cations can inhibit the oxidation rate of Cefatrizine . Furthermore, factors such as higher MnO2 loading, lower initial cephalosporin concentration, and lower solution pH can promote the MnO2 oxidation rate of Cefatrizine . These factors can potentially influence the drug’s efficacy and stability in the environment.
Biochemische Analyse
Biochemical Properties
Cefatrizine interacts with various biomolecules in the body. It is known to interact with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of constructing the bacterial cell wall . The interaction between Cefatrizine and PBPs inhibits the function of these enzymes, leading to the disruption of cell wall synthesis .
Cellular Effects
Cefatrizine’s primary effect on cells is the inhibition of cell wall synthesis in bacteria, leading to cell death . This effect is not limited to a specific type of cell but affects a broad spectrum of bacteria, making Cefatrizine a broad-spectrum antibiotic .
Molecular Mechanism
The molecular mechanism of Cefatrizine involves the inhibition of PBPs . By binding to these enzymes, Cefatrizine prevents them from performing their role in cell wall synthesis. This disruption in the construction of the bacterial cell wall leads to osmotic instability and eventually, cell death .
Metabolic Pathways
Cefatrizine’s metabolic pathways are not fully documented in the literature. Like other cephalosporins, it is expected to be primarily eliminated by the kidneys .
Transport and Distribution
The transport and distribution of Cefatrizine within cells and tissues are not fully documented in the literature. Like other cephalosporins, it is expected to be distributed throughout the body, including the penetration of tissues and body fluids .
Vorbereitungsmethoden
The preparation of cefatrizine involves several synthetic routes. One method starts with 7-tetrazolyl-aminocephalosporanic acid as the starting raw material. The process includes silylation protection with N,O-bis(trimethylsilyl)acetamide, followed by an acylation reaction with the reaction products of D-(-)-p-hydroxyphenylglycine dane potassium salt and ethyl chloroformate. The reaction solution is then adjusted in a mixed solvent of 1,2-propylene glycol and water using ammonia water to crystallize cefatrizine propylene glycolate .
Analyse Chemischer Reaktionen
Cefatrizin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die Struktur des Cephalosporinrings verändern.
Substitution: Substitutionsreaktionen beinhalten oft den Austausch von funktionellen Gruppen am Cephalosporinring. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen
Vergleich Mit ähnlichen Verbindungen
Cefatrizin wird mit anderen Cephalosporinen wie Cephalothin, Cephalexin und Cefamandol verglichen. Es hat eine ausgezeichnete Aktivität gegen grampositive Kokken und ist aktiver als Cephalothin oder Cephalexin gegen Escherichia coli, Klebsiella pneumoniae, Enterobacter, Citrobacter, Salmonella und Shigella. Seine Gesamtaktivität ist geringer als die von Cefoxitin gegen Stämme, die gegen Cephalothin resistent sind .
Ähnliche Verbindungen umfassen:
- Cephalothin
- Cephalexin
- Cefamandol
- Cefoxitin
Die einzigartige Struktur und die breite Aktivität von this compound machen es zu einem wertvollen Antibiotikum bei der Behandlung verschiedener bakterieller Infektionen.
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5S2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23)/t12-,13-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCJDOLVGGIYIQ-PBFPGSCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022752 | |
| Record name | Cefatrizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51627-14-6 | |
| Record name | Cefatrizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51627-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefatrizine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051627146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefatrizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13266 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefatrizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefatrizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFATRIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P4W949T8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of cefatrizine?
A1: Cefatrizine is a β-lactam antibiotic that inhibits bacterial cell wall synthesis [, ]. Like other β-lactams, it binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. This binding disrupts the cross-linking of peptidoglycan chains, ultimately leading to bacterial cell death.
Q2: What is the molecular formula and weight of cefatrizine?
A2: Cefatrizine has a molecular formula of C18H18N6O5S2 and a molecular weight of 446.5 g/mol [].
Q3: Is there any spectroscopic data available for cefatrizine?
A3: While the provided research papers don't delve deeply into spectroscopic characterization, high-performance liquid chromatography (HPLC) is frequently employed to analyze cefatrizine and its related substances [, , , ]. This technique aids in separating, identifying, and quantifying cefatrizine based on its unique chemical properties.
Q4: How is cefatrizine distributed in the body?
A5: Cefatrizine exhibits a wide distribution in the body. Studies have detected its presence in various tissues, including lungs, bronchi, tonsils, paranasal sinuses, middle ear exudates, and gynecological tissues [, , , ]. It also crosses the placenta and is detectable in fetal tissues during the first half of gestation [].
Q5: How is cefatrizine eliminated from the body?
A6: Cefatrizine is primarily eliminated through the kidneys. Approximately 63-80% of an oral dose is excreted unchanged in urine [, ].
Q6: How does renal impairment affect cefatrizine pharmacokinetics?
A7: Cefatrizine elimination is significantly reduced in patients with impaired renal function. This leads to an increased elimination half-life and potentially higher peak plasma concentrations [].
Q7: What is the spectrum of activity of cefatrizine?
A8: Cefatrizine exhibits broad-spectrum activity against both gram-positive and gram-negative bacteria. It shows good activity against common respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae [, , , , ].
Q8: How does the activity of cefatrizine compare to other cephalosporins?
A9: Cefatrizine demonstrates comparable or superior activity to cephalexin, cephaloglycin, and cephradine against most gram-positive cocci, with the exception of enterococci [, ]. It also shows good activity against gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, often exceeding the activity of older cephalosporins [, , ].
Q9: Does cefatrizine show activity against β-lactamase producing bacteria?
A10: While cefatrizine is not hydrolyzed by many β-lactamases, it exhibits limited activity against some β-lactamase producing strains of Enterobacter, Serratia, and indole-positive Proteus [].
Q10: Are there studies investigating the use of cefatrizine in combination with a β-lactamase inhibitor like clavulanic acid?
A11: Yes, research has explored the in vitro activity of cefatrizine combined with clavulanic acid, revealing improved efficacy against Escherichia coli and Klebsiella spp. isolated from urinary tract infections []. This combination shows promise for empirical treatment of such infections.
Q11: What are the known mechanisms of resistance to cefatrizine?
A11: Although specific resistance mechanisms aren't extensively detailed in the provided papers, the emergence of bacterial resistance to β-lactam antibiotics, in general, is often attributed to:
Q12: How stable is cefatrizine in aqueous solutions?
A13: Cefatrizine tends to degrade in aqueous solutions, even at low temperatures [, ].
Q13: Are there strategies to improve the stability of cefatrizine in solution?
A14: Yes, adding sodium metabisulphite, a reducing agent, can partially stabilize cefatrizine in aqueous solutions []. Storing cefatrizine solutions at 4°C also provides better stability compared to freezing at -20°C []. Additionally, adding a small amount of hydrochloric acid to aqueous solutions or sera can preserve cefatrizine potency for up to four weeks, even at room temperature [].
Q14: What is the significance of cefatrizine propylene glycol?
A15: Cefatrizine propylene glycol is a formulation that enhances the stability and solubility of cefatrizine [, ]. This formulation is particularly important for parenteral administration.
Q15: What analytical methods are commonly used to determine cefatrizine concentrations?
A16: High-performance liquid chromatography (HPLC) is the primary method used for quantifying cefatrizine concentrations in various matrices, including plasma, urine, and tissue samples [, , , ]. Headspace gas chromatography can also be utilized to determine the residual propylene glycol content in cefatrizine propylene glycol formulations [].
Q16: Are there specific considerations for ensuring the quality and stability of cefatrizine formulations?
A17: Given cefatrizine's susceptibility to degradation in aqueous solutions, careful control of storage conditions, pH, and the use of stabilizing agents are crucial for maintaining its quality and efficacy [, ]. Additionally, rigorous analytical method validation is essential to ensure the accuracy, precision, and specificity of cefatrizine quantification [, ].
Q17: What is the historical context of cefatrizine development?
A19: Cefatrizine emerged as a promising oral cephalosporin in the 1970s, offering broad-spectrum activity and favorable pharmacokinetic properties [, , ]. While its use may have been overshadowed by newer generations of cephalosporins, its effectiveness in treating specific infections, particularly in combination with clavulanic acid, warrants continued investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


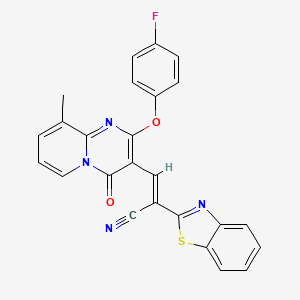
![N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide](/img/structure/B1668739.png)
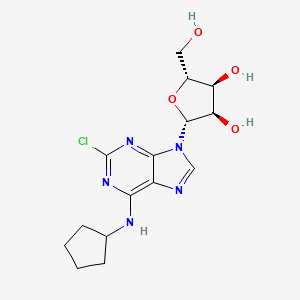
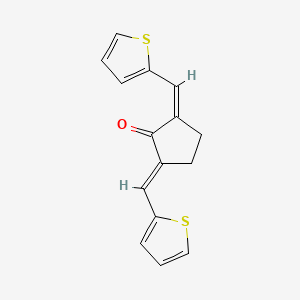
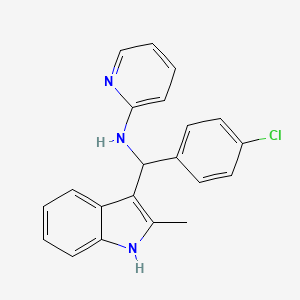
![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)

![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)
